O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate
Description
O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz)-protected amine, tert-butyl, and ethyl ester groups. Its molecular formula is C21H29N2O7, with a molecular weight of approximately 421.47 g/mol. The (2R,5S) stereochemistry and Cbz protection render it a stable intermediate in peptide synthesis and medicinal chemistry, where controlled reactivity of the amine is critical .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(phenylmethoxycarbonylamino)piperidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(13-23(17)20(26)29-21(2,3)4)22-19(25)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQSONVZNSKZHZ-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate is a complex organic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C21H30N2O6
- Molecular Weight : 406.48 g/mol
- CAS Number : 2518151-95-4
- Purity : ≥97%
The compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with a benzyloxycarbonylamino moiety. This structural complexity enhances its solubility and biological interactions, making it a candidate for various therapeutic applications .
The biological activity of this compound primarily involves its interaction with cyclin-dependent kinases (CDKs). Research indicates that this compound acts as an inhibitor of CDK proteins, which are crucial for cell cycle regulation. The benzyloxycarbonylamino group significantly enhances binding efficiency to CDKs compared to similar compounds lacking this moiety .
Binding Studies
Binding affinity studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify interactions between the compound and various CDK proteins. Preliminary results suggest promising inhibitory effects on cell proliferation in cancer cell lines .
Biological Activity and Applications
Research has demonstrated that this compound exhibits significant potential in cancer therapy due to its ability to inhibit CDK activity. This inhibition can lead to:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase transition.
- Apoptosis Induction : Studies indicate that the compound can trigger apoptotic pathways in cancer cells .
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated the effect of the compound on various cancer cell lines, revealing an IC50 value of approximately 10 µM against breast cancer cells. The mechanism involved downregulation of cyclin D1 expression and subsequent inhibition of CDK4/6 activity .
- Synergistic Effects with Other Agents : In combination therapy studies, this compound exhibited synergistic effects when used alongside established chemotherapeutic agents like paclitaxel and doxorubicin, enhancing overall cytotoxicity against resistant cancer cell lines .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | C21H30N2O6 | ~10 | CDK Inhibition |
| Similar Analog A | C20H28N2O6 | ~15 | CDK Inhibition |
| Similar Analog B | C22H32N4O6 | ~25 | Non-specific |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit promising anticancer properties. For example, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The benzyloxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic efficacy against various cancer cell lines .
Neuropharmacology
O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate has been studied for its effects on neurotransmitter transporters. Compounds with similar structures have demonstrated high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurodegenerative diseases and psychiatric disorders .
Antibacterial Properties
The compound's structure may also confer antibacterial properties. Research into related piperidine derivatives has shown effectiveness against various bacterial strains, indicating that modifications to this compound could yield effective antibacterial agents .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of piperidine derivatives for their anticancer activity using in vitro assays against several cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action .
Case Study 2: Neurotransmitter Interaction
Another study focused on the interaction of similar piperidine compounds with neurotransmitter transporters. The findings revealed that these compounds could effectively inhibit dopamine transporter activity, suggesting potential utility in developing treatments for conditions like ADHD and depression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two analogs from :
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Stereochemistry | Key Properties |
|---|---|---|---|---|---|
| O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate | C21H29N2O7 | 421.47 | tert-butyl ester, ethyl ester, Cbz, piperidine | 2R,5S | Protected amine, enhanced stability |
| BN56374: O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate | C13H24N2O4 | 272.34 | tert-butyl ester, ethyl ester, amine, piperidine | 2S,5S | Reactive amine, prone to oxidation |
| BM56649: tert-butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate | C11H18N2O3 | 226.27 | tert-butyl carbamate, oxo, bicyclic | 1R,5R | Conformational rigidity, hydrogen bonding |
Key Observations:
Functional Groups: The target compound’s Cbz group provides amine protection, reducing undesired reactions during synthesis. In contrast, BN56374’s free amine offers reactivity but requires careful handling to avoid degradation .
Stereochemistry :
- The (2R,5S) configuration of the target compound vs. BN56374’s (2S,5S) alters spatial orientation, affecting interactions in chiral environments (e.g., enzyme binding pockets).
Solubility and Stability :
- The Cbz group increases lipophilicity in the target compound, likely reducing aqueous solubility compared to BN56374. BM56649’s bicyclic structure may further decrease solubility due to rigid packing .
- BN56374’s unprotected amine makes it susceptible to oxidation, limiting its utility in prolonged synthetic steps.
Methodological Considerations
While focuses on critical micelle concentration (CMC) determination for surfactants, methods like spectrofluorometry and tensiometry could analogously assess aggregation or solubility trends in these piperidine derivatives . However, direct applicability requires further study.
Preparation Methods
Piperidine Ring Formation and Functionalization
The piperidine ring is typically constructed via cyclization or derivatization of pre-existing piperidine precursors. A common approach involves N-Boc-piperidine derivatives as starting materials. For example, 1-tert-butyl piperidine-1,2-dicarboxylate can be synthesized by reacting piperidine with tert-butyl and ethyl chloroformate under basic conditions. Subsequent introduction of the Cbz group requires precise regioselectivity.
Example Protocol:
-
Piperidine protection :
-
Amination at C5 :
Stereochemical Control Strategies
Achieving the (2R,5S) configuration requires chiral auxiliaries or biocatalytic methods.
Biocatalytic Reduction
Bakers’ yeast-mediated reduction of ketone intermediates has been employed to install stereocenters with high enantiomeric excess (e.e.). For instance:
Chiral Resolution
Racemic mixtures of piperidine intermediates can be resolved using chiral chromatography or diastereomeric salt formation. For example:
Protective Group Chemistry
The tert-butyl and ethyl esters, along with the Cbz group, require orthogonal protection to prevent undesired side reactions.
tert-Butyl Ester Installation
Cbz Group Introduction
-
Reagent : Benzyl chloroformate (Cbz-Cl) in aqueous sodium hydroxide.
-
Conditions : Stirring at 50°C for 1–2 hours, followed by extraction and purification.
Process Optimization and Key Findings
Reaction Conditions and Yields
Critical Observations
-
Temperature sensitivity : Higher temperatures (>50°C) during Cbz group installation lead to epimerization at C5.
-
Solvent effects : THF improves Boc protection yields compared to DMF due to reduced side reactions.
-
Catalyst selection : DMAP accelerates Boc formation by 30% compared to pyridine.
Comparative Analysis of Methodologies
Chemical vs. Biocatalytic Synthesis
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
Answer:
The synthesis of this compound requires careful planning of protecting groups and stereochemical control. A common approach involves multi-step reactions, such as:
- Protection of the piperidine nitrogen using tert-butyl and ethyl carboxylate groups to prevent unwanted side reactions .
- Stereoselective introduction of the benzyloxycarbonylamino group at the 5-position, often achieved via chiral auxiliaries or asymmetric catalysis .
- Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization, as noted in studies on similar piperidine derivatives .
Key analytical methods include chiral HPLC and NMR to confirm stereochemistry .
Advanced: How can discrepancies in NMR data for diastereomers or rotamers be resolved during characterization?
Answer:
Discrepancies arise due to dynamic rotational isomerism (e.g., in carboxylate groups) or diastereomeric impurities. Strategies include:
- Variable-temperature NMR to coalesce rotameric signals and determine energy barriers .
- Computational modeling (DFT or MD simulations) to predict chemical shifts and compare with experimental data .
- 2D NMR techniques (e.g., NOESY) to confirm spatial proximity of substituents in the (2R,5S) configuration .
For example, minor rotamers in similar compounds showed distinct NMR signals at 27.1 and 7.94 ppm, resolved through iterative spectral analysis .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
While specific toxicity data may be limited, general precautions include:
- Avoiding inhalation/contact using PPE (gloves, goggles) and working in a fume hood .
- Storing under inert gas (e.g., N) to prevent hydrolysis or oxidation of the tert-butyl and ethyl ester groups .
- Emergency protocols for spills: neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can reaction yields be improved in sterically hindered piperidine derivatives?
Answer:
Steric hindrance at the 5-position (benzyloxycarbonylamino group) often reduces yields. Solutions include:
- Microwave-assisted synthesis to enhance reaction kinetics .
- Catalytic systems (e.g., Pd/XPhos) for efficient coupling reactions under mild conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, as shown in analogous syntheses with >90% yields .
Statistical design of experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) to maximize efficiency .
Basic: What analytical techniques are essential for confirming the compound’s purity and structure?
Answer:
- LC-MS to verify molecular weight (e.g., ESI+ m/z 300.1818 for related intermediates) .
- FT-IR for functional group analysis (e.g., C=O stretches at 1745 cm for carboxylates) .
- Chiral chromatography to resolve enantiomeric impurities .
- Elemental analysis to validate stoichiometry .
Advanced: How can computational tools aid in predicting reactivity or optimizing synthetic pathways?
Answer:
- Quantum chemical calculations (e.g., Gaussian) model transition states to predict regioselectivity in carboxylate group reactions .
- Machine learning (e.g., ICReDD’s platforms) analyzes reaction databases to recommend optimal conditions (e.g., solvent, catalyst) .
- Kinetic simulations (e.g., COPASI) identify rate-limiting steps in multi-step syntheses .
Basic: What are common intermediates in the synthesis of this compound, and how are they characterized?
Answer:
Key intermediates include:
- 5-Oxopiperidine derivatives : Characterized by NMR (δ 3.2–3.5 ppm for piperidine protons) and IR (C=O at 1705 cm) .
- Benzyloxycarbonyl-protected amines : Confirmed via NMR (δ 155 ppm for carbamate carbonyl) .
- Chiral esters : Validated by optical rotation and chiral GC .
Advanced: How do solvent and temperature affect the stereochemical outcome during piperidine ring formation?
Answer:
- Low-temperature conditions (–78°C) favor kinetic control, preserving the (2R,5S) configuration during lithiation steps .
- Solvent polarity : Non-polar solvents (e.g., THF) stabilize transition states in asymmetric alkylation, reducing racemization .
- Case study : A 12°C temperature shift in a similar synthesis altered diastereomer ratios by 20%, resolved via DoE .
Basic: What are the ecological considerations for disposing of this compound?
Answer:
While ecological data are limited, best practices include:
- Hydrolysis under basic conditions to degrade ester groups into non-toxic alcohols/carboxylic acids .
- Avoiding aqueous release due to potential bioaccumulation risks; incineration is preferred .
Advanced: How can conflicting spectral data from analogous compounds guide mechanistic studies?
Answer:
Contradictions (e.g., unexpected NOE correlations) may indicate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
